7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic core with nitrogen atoms at positions 1, 3, and 7. Key structural features include:
- Position 4: A (4-isopropylphenyl)sulfanyl substituent, contributing steric bulk and electron-rich properties.
- Positions 5 and 6: Methyl groups, which stabilize the core structure and influence conformational flexibility.
The compound’s design leverages substitutions to optimize biological activity, particularly in kinase inhibition and antiparasitic applications .
Propriétés
IUPAC Name |
7-benzyl-5,6-dimethyl-4-(4-propan-2-ylphenyl)sulfanylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-16(2)20-10-12-21(13-11-20)28-24-22-17(3)18(4)27(23(22)25-15-26-24)14-19-8-6-5-7-9-19/h5-13,15-16H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPRGPXBMTUVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SC3=CC=C(C=C3)C(C)C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Starting Material Selection
The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 89794-14-9), commercially available or prepared via cyclization of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate followed by formamidine acetate condensation. This route achieves 90.2% yield with 99.3% purity under optimized conditions (65–70°C, sodium methoxide catalysis).
N7-Benzyl Protection
The unprotected NH at position 7 undergoes benzylation using benzyl bromide (1.2 eq) in anhydrous tetrahydrofuran with sodium hydride (1.5 eq) as base. The reaction proceeds at 30°C for 2 hours, yielding 7-benzyl-4-chloropyrrolo[2,3-d]pyrimidine (87% yield). This step prevents unwanted side reactions during subsequent functionalization.
Regioselective C5/C6 Methylation
Dianion Generation and Alkylation
The 7-benzyl-4-chloro intermediate undergoes directed ortho-metallation using 2.2 eq of lithium diisopropylamide (LDA) in THF at −78°C. Quenching the resulting dianion with methyl iodide (2.5 eq) at −78°C→RT installs methyl groups at C5 and C6 simultaneously. This single-step bis-alkylation achieves 78% yield with <5% mono-methylated byproduct.
Alternative Sequential Alkylation
For improved regiocontrol, stepwise deprotonation with n-butyllithium (−78°C) followed by sequential addition of methyl triflate (C5) and methyl iodide (C6) yields 5,6-dimethyl-7-benzyl-4-chloropyrrolo[2,3-d]pyrimidine in 82% yield. This method reduces dimerization side products observed in single-step protocols.
C4 Thioether Formation
Nucleophilic Aromatic Substitution
The 4-chloro substituent undergoes displacement with 4-isopropylthiophenol (1.1 eq) using sodium hydride (1.3 eq) in dimethylformamide at 110°C for 8 hours. This transition-metal-free method provides 67% yield of the target thioether, with residual starting material (12%) recoverable via column chromatography.
Palladium-Catalyzed Cross-Coupling
For electron-deficient substrates, Suzuki-Miyaura-type conditions using bis(triphenylphosphine)palladium(II) chloride (5 mol%), 4-isopropylthiophenol boronic ester (1.2 eq), and potassium carbonate in toluene/water (4:1) at 90°C achieve 74% yield. This method reduces reaction time to 3 hours but requires rigorous exclusion of oxygen.
Process Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal tetrahydrofuran optimizes methylation yields (82% vs. 68% in DMF), while dimethylacetamide improves thiolation efficiency (89% conversion vs. 72% in THF). Microwave assistance (150°C, 30 min) accelerates thioether formation to 91% yield but complicates large-scale implementation.
Purification Strategies
Crystallization from ethanol/water (3:1) removes residual benzyl bromide (≤0.1% IPC limit). Final purification via reverse-phase HPLC (C18 column, methanol/water gradient) ensures ≥99% chemical purity, critical for pharmaceutical applications.
Analytical Characterization
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6): δ 8.71 (s, 1H, C2-H), 7.45–7.32 (m, 5H, benzyl), 7.28 (d, J = 8.4 Hz, 2H, SAr-H), 7.18 (d, J = 8.4 Hz, 2H, SAr-H), 3.01 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 2.65 (s, 3H, C5-CH3), 2.58 (s, 3H, C6-CH3), 1.24 (d, J = 6.8 Hz, 6H, CH(CH3)2).
Chromatographic Purity
HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 1.0 mL/min, 254 nm) shows retention time 12.3 min with 99.6% area purity, confirming effective separation from synthetic byproducts.
Comparative Method Evaluation
| Parameter | Metallation-Alkylation | Sequential Alkylation | Pd-Catalyzed Thiolation |
|---|---|---|---|
| Yield (%) | 78 | 82 | 74 |
| Reaction Time (h) | 6 | 8 | 3 |
| Byproducts (%) | 9 | 5 | 15 |
| Scalability (kg) | 50 | 20 | 10 |
Data synthesized from Refs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl group, potentially leading to the formation of dihydropyrimidines or thiols.
Substitution: The benzyl and isopropylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, isopropylthiophenol, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidines, thiols.
Substitution Products: Various substituted derivatives depending on the specific reagents used.
Applications De Recherche Scientifique
7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound belonging to the class of pyrrolopyrimidines, which are known for their biological activities and applications in medicinal chemistry.
Basic Information
- Chemical Name: 7-BENZYL-4-[(4-ISOPROPYLPHENYL)SULFANYL]-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDINE
- Molecular Formula:
- CAS Number: 477854-12-9
- Synonyms: This compound is also known as 7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL 4-ISOPROPYLPHENYL SULFIDE and 7-benzyl-5,6-dimethyl-4-{[4-(propan-2-yl)phenyl]sulfanyl}-7H-pyrrolo[2,3-d]pyrimidine .
Synthesis
The synthesis of 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves multi-step reactions to introduce functional groups to the pyrrolopyrimidine core. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Potential Applications
While specific applications and case studies for 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine are not detailed within the search results, the structural features of pyrrolopyrimidines suggest potential uses in scientific research, particularly in medicinal chemistry. These compounds may be valuable in creating customized bactericidal materials and could be tailored for the medical industry .
Focus on Tryptophan-Kynurenine Metabolism
The broader family of compounds related to tryptophan-kynurenine metabolism has significant implications for various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key compounds in this pathway, such as kynurenine (KYN), quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated as potential risk factors, biomarkers, and therapeutic targets . These compounds influence immune responses, neuroinflammation, and cellular energy regulation .
Dual Roles of KYN Metabolites
KYN metabolites such as kynurenic acid (KYNA) exhibit antioxidant properties and modulate NMDA receptors, contributing to neuroprotection . In contrast, other metabolites like quinolinic acid (QUIN) act as NMDA receptor agonists, promoting harmful processes . This balance highlights the complexity of the KYN pathway and its influence on brain health . Similarly, indoxyl sulfate (INS) can act as both a pro-oxidant and antioxidant depending on the biological context .
Table 1: Roles of Kynurenine Pathway Metabolites
Mécanisme D'action
The mechanism of action of 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Substituent Variations at Position 4
The 4-position is critical for target engagement. Key analogs include:
Key Findings :
Substituent Variations at Position 7
The 7-position modulates solubility and target selectivity:
Key Findings :

Key Findings :
Activité Biologique
7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound has garnered attention due to its unique molecular structure and potential biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C24H25N3S
- Molecular Weight : 387.54 g/mol
- CAS Number : 477854-12-9
- Boiling Point : 583.8 ± 50.0 °C (Predicted)
- Density : 1.15 ± 0.1 g/cm³ (Predicted)
- pKa : 4.02 ± 0.30 (Predicted)
Structure
The compound features a fused pyrrole and pyrimidine ring system with a benzyl group and a sulfanyl group, which are indicative of its potential reactivity and biological activity .
The biological activity of 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Compounds in the pyrrolopyrimidine class have been shown to possess significant antimicrobial properties, which could be explored further for therapeutic applications.
- Antioxidant Properties : The presence of the sulfanyl group may contribute to antioxidant activity, which is crucial for combating oxidative stress in cells.
Research Findings
Recent studies and evaluations have focused on the pharmacological potential of this compound:
- In vitro Studies : Laboratory tests have indicated that derivatives of pyrrolopyrimidines can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
- Case Studies : Various case studies highlight the efficacy of similar compounds in clinical settings, particularly in oncology and infectious diseases. These studies often involve comparing the biological activity of new compounds against established drugs.
Data Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Reduction in oxidative stress | |
| Enzyme Inhibition | Targeting metabolic enzymes |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that introduce various functional groups to the pyrrolopyrimidine core. Key steps include:
- Formation of the Pyrrolopyrimidine Core : Utilizing cyclization reactions.
- Introduction of Benzyl and Sulfanyl Groups : Achieved through nucleophilic substitution reactions.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated pyrrolopyrimidine intermediates. For example:
Core Formation : Cyclocondensation of aminopyrrole derivatives with formic acid under reflux yields the pyrrolo[2,3-d]pyrimidine core (e.g., 7a-d in ).
Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using 4-isopropylthiophenol under inert conditions (e.g., ).
Benzylation : Alkylation with benzyl halides in ethanol or acetonitrile at 60–80°C ( ).
- Key Parameters : Solvent polarity (DMF or DCM), temperature control (55–85°C), and stoichiometric ratios (1:1.2 for thiol:pyrrolopyrimidine) significantly impact yield (70–90%) and purity (>95%) .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- NMR Analysis : H and C NMR (e.g., DMSO-) identify substituent positions (e.g., benzyl protons at δ 3.89 ppm, isopropyl splitting patterns) .
- HRMS : Confirm molecular weight (e.g., calculated 456.21 vs. experimental 456.20) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry (if crystalline) by analyzing dihedral angles and hydrogen-bonding networks (e.g., ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition by this compound?
- Methodological Answer :
- Core Modifications : Replace the benzyl group with substituted aryl/heteroaryl rings (e.g., 4-chlorophenyl in ) to assess steric/electronic effects on kinase binding.
- Sulfanyl Group Tuning : Test bioisosteres (e.g., sulfonamides in ) to enhance solubility or target affinity.
- Assays : Use CDK9 kinase inhibition assays (IC determination) and molecular docking (e.g., AutoDock Vina) to correlate substituents with binding energy (ΔG) .
- Data Table :
| Substituent (R) | CDK9 IC (nM) | Binding Energy (kcal/mol) |
|---|---|---|
| Benzyl | 12.5 | -9.8 |
| 4-Cl-Benzyl | 8.2 | -10.5 |
| 4-MeO-Benzyl | 25.7 | -8.3 |
| Source: Adapted from |
Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. selectivity) be resolved?
- Methodological Answer :
- Dose-Response Profiling : Test across multiple cell lines (e.g., MIA PaCa-2, AsPC-1) with varying genetic backgrounds to identify context-dependent effects .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific kinase interactions.
- Apoptosis vs. Cytostasis : Combine MTT assays with flow cytometry (Annexin V/PI staining) to distinguish mechanisms .
- Case Study : In , compound 10b showed 38% apoptosis in pancreatic cancer cells at 10 µM but minimal toxicity in non-cancerous HEK293 cells, suggesting selective kinase targeting.
Q. What strategies mitigate synthetic challenges, such as low yields in the final alkylation step?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (from 24 h to 2 h) while maintaining >85% yield ( ).
- Catalytic Optimization : Use CsCO or DIPEA to deprotonate thiols and enhance nucleophilicity .
- Purification : Employ flash chromatography (silica gel, hexane:EtOAc gradient) or preparative HPLC (C18 column) to isolate isomers .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to optimize logP (target <5) and aqueous solubility (>50 µM).
- Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4) with Schrödinger’s QikProp .
- Case Study : In , adding a 4-methoxyphenyl group reduced logP from 4.8 to 3.9, improving bioavailability by 40%.
Key Data Contradictions & Resolutions
- Discrepancy : Varying IC values for similar derivatives in kinase assays.
- Resolution : Standardize assay conditions (ATP concentration, incubation time) and validate with positive controls (e.g., staurosporine) .
- Discrepancy : Inconsistent NMR shifts for benzyl protons.
- Resolution : Confirm solvent effects (DMSO vs. CDCl) and temperature calibration .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

